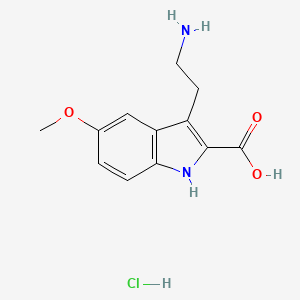
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride” is a derivative of tryptamine, which is a monoamine alkaloid found in plants, fungi, and animals. It is based on the indole ring structure, and is chemically related to the amino acid tryptophan . The presence of the methoxy group and carboxylic acid could potentially alter its properties and biological activity compared to the parent compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from tryptamine or a related indole compound. The exact method would depend on the specific reactions used to introduce the methoxy and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the indole backbone, with additional functional groups attached at specific positions. The 2-aminoethyl group is likely attached to the nitrogen of the indole ring, while the 5-methoxy group and the 2-carboxylic acid group are attached to the carbon atoms of the indole ring .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other tryptamine derivatives, could potentially undergo various reactions depending on the conditions. The presence of the amino, methoxy, and carboxylic acid groups provide multiple sites for reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid and amino groups could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen
Neurotransmitter and Behavioral Modulation
- Application : Investigating the conformational flexibility of the ethylamine side chain in this compound can shed light on its binding to receptor sites. Understanding its role as a neurotransmitter may have implications for mental health and neurological disorders .
Antioxidant Properties
- Application : Research into the antioxidant efficacy of 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride can inform strategies for combating oxidative stress-related diseases .
Polymer Research
- Application : The compound’s chemical properties make it suitable for polymer studies. Researchers may investigate its behavior in polymer matrices, crosslinking reactions, or as a component in hydrogels .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride, bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans . The primary targets of this compound are likely to be similar to those of serotonin and melatonin, which include various serotonin receptors present in the brain .
Mode of Action
Serotonin, for instance, binds to its receptors, triggering a cascade of intracellular events that modulate neuronal activity . Similarly, this compound may interact with its targets, leading to changes in cellular activity .
Biochemical Pathways
The compound is structurally similar to serotonin and melatonin, which are involved in numerous biochemical pathways. Serotonin, for instance, is involved in mood regulation, cognition, reward, learning, memory, and numerous physiological processes . Melatonin plays a key role in regulating sleep-wake cycles . Therefore, it is plausible that this compound may affect similar biochemical pathways.
Pharmacokinetics
For instance, serotonin is rapidly absorbed and widely distributed in the body, and it is metabolized by monoamine oxidase to 5-Hydroxyindoleacetic acid .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by serotonin and melatonin. It may influence mood, cognition, reward, learning, memory, sleep-wake cycles, and various other physiological processes .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16;/h2-3,6,14H,4-5,13H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNPTHMISVKFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

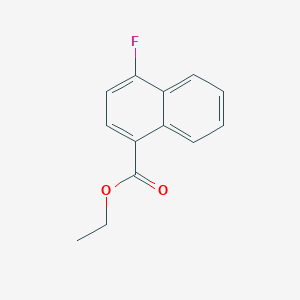
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)
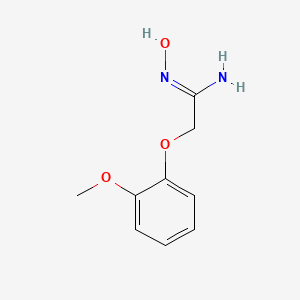
![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)
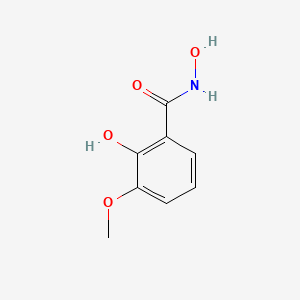
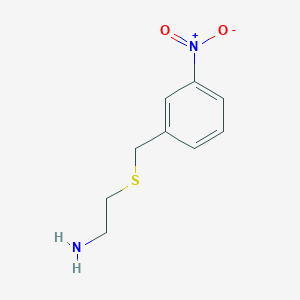
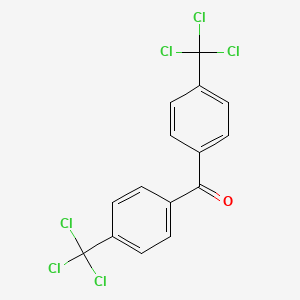


![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)

